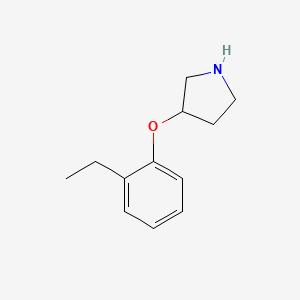

3-(2-Ethylphenoxy)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-ethylphenoxy)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-10-5-3-4-6-12(10)14-11-7-8-13-9-11/h3-6,11,13H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDROBCWYXPZST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OC2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20663055 | |

| Record name | 3-(2-Ethylphenoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20663055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46410-31-5 | |

| Record name | 3-(2-Ethylphenoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20663055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Ethylphenoxy)pyrrolidine: Navigating a Landscape of Limited Data

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

The following guide addresses the chemical properties of 3-(2-Ethylphenoxy)pyrrolidine. Our comprehensive search of established chemical databases, including PubChem and ChemSpider, and the broader scientific literature has revealed a significant scarcity of specific experimental data for this particular molecule. No definitive CAS number, nor detailed reports on its synthesis, spectral analysis (NMR, MS, IR), or precise physicochemical properties (melting point, boiling point, solubility, etc.) are readily available in the public domain.

This situation suggests that this compound is likely a novel or infrequently synthesized compound. Therefore, this guide will proceed by providing a foundational understanding based on the known properties of its constituent chemical moieties: the pyrrolidine ring and the 2-ethylphenoxy group. We will also present general, well-established protocols for the synthesis and characterization of similar substituted pyrrolidines, offering a predictive framework for researchers venturing into the study of this specific molecule.

Molecular Structure and Predicted Physicochemical Properties

1.1. Chemical Structure

This compound is comprised of a saturated five-membered nitrogen-containing heterocycle, the pyrrolidine ring, connected via an ether linkage at its 3-position to a 2-ethylphenyl group.

Caption: Chemical structure of this compound.

1.2. Predicted Physicochemical Properties

In the absence of experimental data, computational models can provide estimations of key physicochemical properties. These predictions are valuable for guiding experimental design, such as selecting appropriate solvent systems for synthesis and purification.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol |

| logP (Octanol/Water Partition Coefficient) | ~2.5 - 3.5 |

| Topological Polar Surface Area (TPSA) | ~21.3 Ų |

| Hydrogen Bond Donors | 1 (the pyrrolidine nitrogen) |

| Hydrogen Bond Acceptors | 2 (the pyrrolidine nitrogen and the ether oxygen) |

| pKa (of the conjugate acid) | ~9.0 - 10.0 |

These values are estimations and should be confirmed experimentally.

The predicted logP suggests that this compound is a moderately lipophilic compound, likely exhibiting good solubility in a range of organic solvents and limited solubility in water. The presence of the basic pyrrolidine nitrogen will allow for the formation of water-soluble salts upon treatment with acid.

Proposed Synthesis Strategy

A common and effective method for the synthesis of 3-aryloxypyrrolidines is the Williamson ether synthesis. This approach involves the reaction of an alcohol with an alkyl halide or, in this case, the reaction of a phenoxide with a pyrrolidine bearing a suitable leaving group.

2.1. Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the ether bond, leading to two commercially available or readily synthesizable precursors: 2-ethylphenol and a 3-halopyrrolidine or a pyrrolidine with another suitable leaving group at the 3-position (e.g., a tosylate or mesylate).

Caption: Retrosynthetic analysis of this compound.

2.2. Proposed Synthetic Protocol

This protocol is a general guideline and would require optimization for the specific substrates.

Step 1: Protection of the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is a nucleophile and can interfere with the Williamson ether synthesis. Therefore, it is crucial to protect this nitrogen atom prior to the etherification step. A common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.

-

Dissolve 3-hydroxypyrrolidine in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Add a base, for example, triethylamine or sodium bicarbonate.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Work up the reaction by extracting the product into an organic solvent, washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure.

-

Purify the resulting N-Boc-3-hydroxypyrrolidine by column chromatography if necessary.

Step 2: Activation of the Hydroxyl Group

To facilitate the nucleophilic substitution, the hydroxyl group of N-Boc-3-hydroxypyrrolidine needs to be converted into a better leaving group, such as a tosylate or mesylate.

-

Dissolve N-Boc-3-hydroxypyrrolidine in anhydrous DCM or pyridine at 0 °C.

-

Add a base, such as triethylamine or pyridine.

-

Slowly add p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl).

-

Stir the reaction at 0 °C and then allow it to warm to room temperature until the starting material is consumed.

-

Quench the reaction with water and extract the product into an organic solvent.

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the N-Boc-3-tosyloxypyrrolidine or N-Boc-3-mesyloxypyrrolidine.

Step 3: Williamson Ether Synthesis

-

In an inert atmosphere (e.g., under nitrogen or argon), dissolve 2-ethylphenol in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the phenol and form the corresponding phenoxide.

-

Stir the mixture at room temperature for a short period to ensure complete formation of the phenoxide.

-

Add the N-Boc-3-tosyloxypyrrolidine (or mesylate) to the reaction mixture.

-

Heat the reaction to an elevated temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude N-Boc-3-(2-ethylphenoxy)pyrrolidine by column chromatography.

Step 4: Deprotection of the Pyrrolidine Nitrogen

The final step is the removal of the Boc protecting group to yield the target compound.

-

Dissolve the purified N-Boc-3-(2-ethylphenoxy)pyrrolidine in a suitable solvent like DCM or dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the reaction at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

-

Remove the solvent and excess acid under reduced pressure.

-

If the hydrochloride salt is desired, it can be isolated directly. To obtain the free base, neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product into an organic solvent.

-

Dry the organic layer and concentrate to yield this compound.

Caption: Proposed workflow for the synthesis of this compound.

Recommended Analytical Characterization

Once synthesized, a thorough characterization of this compound is essential to confirm its identity, purity, and structure.

3.1. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number of different types of protons and their neighboring environments. Expected signals would include those for the aromatic protons of the 2-ethylphenoxy group, the ethyl group protons (a quartet and a triplet), and the protons of the pyrrolidine ring.

-

¹³C NMR: Will show the number of chemically non-equivalent carbon atoms. This is crucial for confirming the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments will be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Will determine the exact mass of the molecule, allowing for the confirmation of its elemental composition.

-

-

Infrared (IR) Spectroscopy:

-

Will show the presence of key functional groups. Expected characteristic absorptions include N-H stretching of the secondary amine, C-H stretching (aromatic and aliphatic), and C-O stretching of the ether linkage.

-

3.2. Chromatographic Analysis

-

Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of reactions and assess the purity of the product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound with high accuracy.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for both purity assessment and to obtain the mass spectrum of the compound if it is sufficiently volatile and thermally stable.

Potential Applications in Drug Discovery

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its three-dimensional nature and ability to engage in hydrogen bonding make it an attractive core for designing ligands that target a variety of biological receptors.

The incorporation of a 2-ethylphenoxy group introduces a lipophilic aromatic moiety that can participate in hydrophobic and aromatic interactions within a protein binding pocket. The ethyl group at the ortho position can provide steric hindrance that may influence the conformation of the molecule and its binding selectivity.

Given these structural features, this compound could be a valuable building block or lead compound for the development of novel therapeutics targeting, for example, G-protein coupled receptors (GPCRs), ion channels, or enzymes where interactions with both a basic amine and an aromatic group are important for binding.

Conclusion

While specific experimental data for this compound is currently lacking in the public domain, this guide provides a comprehensive theoretical framework for its synthesis and characterization. The proposed synthetic route, based on well-established chemical principles, offers a reliable starting point for its preparation. The outlined analytical techniques are essential for confirming the structure and purity of the synthesized compound. The potential of this molecule as a scaffold in drug discovery is significant, and it is our hope that this guide will stimulate further research into its chemical properties and biological activities.

References

*Due to the lack of specific literature on this compound, this section will remain unpopulated. Should this compound be synthesized and characterized, it is imperative that the experimental findings be published in a peer-reviewed journal to contribute to the collective knowledge of the scientific community.reviewed journal to contribute to the collective knowledge of the scientific community.

An In-Depth Technical Guide to 3-(2-Ethylphenoxy)pyrrolidine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its prevalence in numerous natural products, pharmaceuticals, and bioactive compounds underscores its importance as a versatile scaffold.[3][4] The structural rigidity and stereochemical complexity of the pyrrolidine ring allow for precise three-dimensional arrangements of substituents, which is critical for specific interactions with biological targets.[1] Pyrrolidine derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[5][6] The introduction of an aryloxy substituent at the 3-position of the pyrrolidine ring, as in the case of 3-(2-Ethylphenoxy)pyrrolidine, creates a chiral center and introduces a key pharmacophoric element for potential therapeutic applications.

Physicochemical and Structural Characterization

While an experimental determination of the physicochemical properties of this compound is pending its synthesis and isolation, computational methods provide valuable preliminary data.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| CAS Number | Not Assigned |

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol |

| Topological Polar Surface Area (TPSA) | 21.7 Ų |

| logP (octanol-water partition coefficient) | 2.5 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 3 |

Note: These values are computationally predicted and await experimental verification.

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several established methodologies for forming aryl ether linkages with 3-hydroxypyrrolidine. The choice of synthetic route will depend on factors such as starting material availability, desired stereochemistry, and scalability. Two primary retrosynthetic strategies are outlined below.

Caption: Retrosynthetic analysis of this compound.

Synthesis via Williamson Ether Synthesis (Route A)

This classical approach involves the activation of the hydroxyl group of 3-hydroxypyrrolidine, followed by nucleophilic substitution by the phenoxide of 2-ethylphenol.

Experimental Protocol:

-

Protection of the Pyrrolidine Nitrogen: The secondary amine of 3-hydroxypyrrolidine is first protected to prevent side reactions. A common protecting group is tert-butoxycarbonyl (Boc), introduced by reacting 3-hydroxypyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane (DCM) in the presence of a base such as triethylamine (TEA).

-

Activation of the Hydroxyl Group: The hydroxyl group of N-Boc-3-hydroxypyrrolidine is converted into a good leaving group. This can be achieved by reaction with p-toluenesulfonyl chloride (TsCl) in pyridine to form the corresponding tosylate.

-

Williamson Ether Synthesis: 2-Ethylphenol is deprotonated with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) to generate the sodium phenoxide. The tosylated pyrrolidine derivative is then added to the reaction mixture, and the nucleophilic substitution proceeds to form the desired ether linkage.

-

Deprotection: The Boc protecting group is removed under acidic conditions, for instance, by treatment with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid (HCl) in an appropriate solvent, to yield the final product, this compound.

Synthesis via Mitsunobu Reaction (Route B)

The Mitsunobu reaction offers a milder alternative for the direct coupling of an alcohol with a nucleophile, proceeding with inversion of stereochemistry at the alcohol carbon.[7][8][9] This is particularly advantageous for controlling the stereochemistry of the final product.

Experimental Protocol:

-

Protection of the Pyrrolidine Nitrogen: As in Route A, the pyrrolidine nitrogen is protected, typically with a Boc group.

-

Mitsunobu Coupling: A solution of N-Boc-3-hydroxypyrrolidine, 2-ethylphenol, and triphenylphosphine (PPh₃) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), is cooled in an ice bath.[10] A dialkyl azodicarboxylate, commonly diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is then added dropwise. The reaction is typically stirred at room temperature until completion.

-

Work-up and Purification: The reaction mixture is concentrated, and the crude product is purified by column chromatography to separate the desired product from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproducts.

-

Deprotection: The Boc group is removed under acidic conditions as described in Route A to afford this compound.

Caption: Workflow for the synthesis via Mitsunobu reaction.

Potential Therapeutic Applications and Biological Activity

While the specific biological activity of this compound has not been reported, the broader class of pyrrolidine derivatives has shown significant therapeutic potential across various disease areas.

-

Central Nervous System (CNS) Disorders: The pyrrolidine scaffold is a key component of nootropic drugs like piracetam and aniracetam, which are used to enhance cognitive function.[3] 3-Aryl pyrrolidines are known to be potent and selective ligands for serotonin and dopamine receptors, suggesting potential applications in treating depression, anxiety, and other neurological disorders.[11]

-

Oncology: Pyrrolidine-containing compounds have been investigated as anticancer agents, targeting various pathways involved in tumor growth and proliferation.[5]

-

Infectious Diseases: The pyrrolidine nucleus is present in a number of antibacterial and antiviral agents.[5]

-

Diabetes: Recent research has explored pyrrolidine derivatives as potential anti-diabetic agents.[12]

The introduction of the 2-ethylphenoxy group could modulate the pharmacokinetic and pharmacodynamic properties of the pyrrolidine scaffold, potentially leading to novel therapeutic agents.

Future Directions and Research Perspectives

The synthesis and biological evaluation of this compound represent a promising avenue for drug discovery. Future research should focus on:

-

Efficient and Stereoselective Synthesis: Optimization of the synthetic routes to allow for the preparation of enantiomerically pure forms of the compound.

-

In Vitro and In Vivo Evaluation: Screening of the compound against a panel of biological targets to identify its pharmacological profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of analogues with variations in the substitution pattern on the phenoxy ring and the pyrrolidine ring to establish SAR.

This technical guide provides a foundational understanding of this compound, offering researchers a roadmap for its synthesis and exploration of its therapeutic potential.

References

-

Wikipedia. (2024). Pyrrolidine. Retrieved from [Link]

- Nguyen, T. H., et al. (2022). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. RSC Advances, 12(35), 22973-22984.

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 3-(2-Ethylsulfonylethoxy)pyrrolidine. Retrieved from [Link]

-

Grokipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

-

ResearchGate. (2004). Preparation of ( R )- and ( S )- N -Protected 3-Hydroxypyrrolidines by Hydroxylation with Sphingomonas sp. HXN-200, a Highly Active, Regio- and Stereoselective, and Easy to Handle Biocatalyst. Retrieved from [Link]

- Singh, R., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Medicinal Chemistry, 14(12), 925-956.

-

ACS Publications. (2018). Understanding the Alkylation of a Phenol by 1‑(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones. Retrieved from [Link]

-

ChemRxiv. (2020). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. Retrieved from [Link]

-

Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

-

MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. Retrieved from [Link]

-

ECHA. (n.d.). Oligomerisation and alkylation reaction products of 2-phenylpropene and phenol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). pyrrolidine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]

-

ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

-

Wiley Online Library. (2022). Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. Retrieved from [Link]

-

National Institutes of Health. (2012). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. Retrieved from [Link]

-

MDPI. (2022). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Retrieved from [Link]

-

ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Retrieved from [Link]

-

MDPI. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Mitsunobu Reaction [organic-chemistry.org]

- 9. Mitsunobu Reaction | Encyclopedia MDPI [encyclopedia.pub]

- 10. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-(2-Ethylphenoxy)pyrrolidine: Molecular Structure, Stereochemistry, and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, stereochemistry, and potential synthetic routes for 3-(2-Ethylphenoxy)pyrrolidine. As a molecule incorporating both the privileged pyrrolidine scaffold and a substituted phenoxy moiety, it represents a compound of significant interest in medicinal chemistry and drug discovery. This document synthesizes information from analogous structures and established chemical principles to offer insights into its properties and synthesis, addressing the current lack of direct literature on this specific molecule. The guide is intended to serve as a foundational resource for researchers exploring this and related chemical entities.

Introduction: The Significance of the Pyrrolidine and Phenoxy Scaffolds in Medicinal Chemistry

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a cornerstone in the design of a vast array of biologically active compounds.[1][2] Its prevalence in both natural products and synthetic drugs stems from its unique structural and physicochemical properties. The sp³-hybridized carbons of the pyrrolidine ring allow for a three-dimensional exploration of chemical space, which is increasingly recognized as a key factor in developing novel therapeutics.[3] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating crucial interactions with biological targets.[1]

Similarly, the phenoxy group is a common feature in many pharmaceuticals, contributing to binding interactions through aromatic and hydrophobic contacts, and can influence the pharmacokinetic profile of a molecule. The combination of these two pharmacophoric elements in this compound suggests a molecule with potential for diverse biological activities. This guide will delve into the intricacies of its structure and the chemical strategies required for its synthesis and characterization.

Molecular Structure and Conformation

The molecular structure of this compound consists of a central pyrrolidine ring substituted at the 3-position with a 2-ethylphenoxy group via an ether linkage.

Key Structural Features:

-

Pyrrolidine Ring: A saturated five-membered nitrogen heterocycle. The ring is not planar and exists in a puckered conformation, typically adopting either an envelope or a twisted (half-chair) conformation. This pseudo-rotation influences the spatial orientation of its substituents.[3]

-

Ether Linkage: Connects the pyrrolidine ring to the phenoxy group, providing a degree of rotational flexibility.

-

2-Ethylphenoxy Group: An aromatic ring substituted with an ethyl group at the ortho position. This substitution pattern can induce specific conformational preferences due to steric hindrance, potentially influencing the molecule's interaction with biological targets.

While no specific X-ray crystallographic data for this compound is publicly available, analysis of related structures, such as other 3-substituted pyrrolidines, can provide insights into its likely solid-state conformation.[4][5][6] The overall three-dimensional shape will be dictated by the interplay of steric and electronic factors between the pyrrolidine ring and the substituted aromatic system.

Stereochemistry: The Chiral Center at C3

The carbon atom at the 3-position of the pyrrolidine ring in this compound is a stereocenter. Consequently, the molecule can exist as a pair of enantiomers: (R)-3-(2-Ethylphenoxy)pyrrolidine and (S)-3-(2-Ethylphenoxy)pyrrolidine.

The stereochemistry of substituted pyrrolidines is of paramount importance in drug development, as different enantiomers often exhibit distinct pharmacological activities and metabolic profiles. This stereoselectivity arises from the specific three-dimensional arrangement of atoms, which dictates how the molecule interacts with chiral biological macromolecules such as enzymes and receptors.

The synthesis of enantiomerically pure forms of this compound is therefore a critical consideration for any drug discovery program. This necessitates the use of stereoselective synthetic methods.

Proposed Synthetic Pathways

Given the absence of a documented synthesis for this compound, a plausible and efficient synthetic strategy can be devised based on established methodologies for the synthesis of analogous 3-aryloxypyrrolidines. A convergent approach, where the pyrrolidine core and the phenoxy moiety are synthesized separately and then coupled, is a logical strategy.

A likely synthetic route would involve the Williamson ether synthesis, a robust and widely used method for forming ether linkages. This would entail the reaction of a suitable 3-hydroxypyrrolidine precursor with 2-ethylphenol.

Experimental Protocol: Proposed Synthesis of Racemic this compound

Step 1: N-protection of 3-Hydroxypyrrolidine

-

To a solution of 3-hydroxypyrrolidine in a suitable solvent (e.g., dichloromethane), add a suitable N-protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture to isolate the N-protected 3-hydroxypyrrolidine.

Step 2: Williamson Ether Synthesis

-

To a solution of N-protected 3-hydroxypyrrolidine in a polar aprotic solvent (e.g., DMF or THF), add a strong base (e.g., sodium hydride) at 0 °C to deprotonate the hydroxyl group.

-

To the resulting alkoxide, add 1-bromo-2-ethylbenzene (or a similarly activated derivative of 2-ethylphenol).

-

Heat the reaction mixture to facilitate the nucleophilic substitution.

-

After the reaction is complete, quench the reaction and perform an extractive work-up to isolate the N-protected this compound.

Step 3: N-deprotection

-

Dissolve the N-protected this compound in a suitable solvent.

-

Add a reagent to remove the protecting group (e.g., trifluoroacetic acid for a Boc group).

-

Stir the reaction until deprotection is complete.

-

Neutralize the reaction mixture and perform a work-up to isolate the final product, this compound.

Diagram of Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Enantioselective Synthesis and Chiral Separation

To access the individual enantiomers of this compound, two primary strategies can be employed: enantioselective synthesis or chiral resolution of the racemic mixture.

Enantioselective Synthesis:

This approach aims to create the desired enantiomer directly. Several methods are applicable for the stereoselective synthesis of 3-substituted pyrrolidines:

-

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the pyrrolidine precursor to direct the stereochemical outcome of subsequent reactions.[7] After the desired stereocenter is set, the auxiliary is removed.

-

Asymmetric Catalysis: Chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, can be used to catalyze the formation of the pyrrolidine ring or the introduction of the substituent at the 3-position with high enantioselectivity.[8][9] The 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for the enantioselective synthesis of substituted pyrrolidines.[10]

-

Starting from the Chiral Pool: Commercially available, enantiomerically pure starting materials, such as derivatives of proline or malic acid, can be used as precursors to construct the desired enantiomer of this compound.[11]

Chiral Separation:

If a racemic mixture is synthesized, the individual enantiomers can be separated using chiral chromatography. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method for resolving enantiomers.[12]

Physicochemical Properties and Spectroscopic Characterization (Predicted)

Predicted Physicochemical Properties:

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol |

| LogP | ~2.5 - 3.5 |

| pKa (of the amine) | ~9 - 10 |

| Boiling Point | Estimated to be in the range of 250-300 °C |

| Solubility | Likely soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water. |

Predicted Spectroscopic Data:

-

¹H NMR:

-

Aromatic protons of the 2-ethylphenoxy group would appear in the downfield region (~6.8-7.3 ppm).

-

The methine proton at the C3 position of the pyrrolidine ring would likely be a multiplet in the region of 4.5-5.0 ppm.

-

The protons of the pyrrolidine ring would appear as complex multiplets in the upfield region (~1.8-3.5 ppm).

-

The ethyl group protons would show a characteristic triplet and quartet pattern.

-

-

¹³C NMR:

-

Aromatic carbons would resonate in the range of ~110-160 ppm.

-

The carbon at the C3 position of the pyrrolidine ring, bearing the ether linkage, would be expected around 70-80 ppm.

-

Other pyrrolidine carbons would appear in the range of ~25-55 ppm.

-

-

Mass Spectrometry (EI):

-

The molecular ion peak (M⁺) would be observed at m/z = 191.

-

Common fragmentation patterns would include cleavage of the ether bond and fragmentation of the pyrrolidine ring.

-

For definitive characterization, synthesis followed by detailed spectroscopic analysis using techniques such as 1D and 2D NMR (COSY, HSQC, HMBC), IR spectroscopy, and high-resolution mass spectrometry would be required.[13][14][15]

Potential Applications in Drug Discovery

The this compound scaffold holds promise for applications in drug discovery due to the established biological activities of both the pyrrolidine and phenoxy moieties.

-

Central Nervous System (CNS) Disorders: Pyrrolidine derivatives are well-represented among CNS-active drugs, including anticonvulsants and nootropics.[1] The lipophilicity imparted by the 2-ethylphenoxy group may facilitate blood-brain barrier penetration.

-

Antimicrobial Agents: The pyrrolidine ring is a component of several antibacterial and antifungal compounds.[1] Aryloxy derivatives have also shown antimicrobial activity.[16][17]

-

Anti-inflammatory and Analgesic Agents: Certain pyrrolidine-containing compounds have demonstrated anti-inflammatory and analgesic properties.[13]

-

Oncology: The pyrrolidine scaffold is found in a number of anticancer agents.[3]

The specific biological activity of this compound would need to be determined through extensive in vitro and in vivo screening. Structure-activity relationship (SAR) studies, involving modifications of the substitution pattern on the phenoxy ring and the pyrrolidine nitrogen, would be crucial in optimizing its potential therapeutic effects.

Conclusion

This compound is a chiral molecule with a promising scaffold for the development of novel therapeutic agents. While direct experimental data on this compound is limited, this guide has provided a comprehensive overview of its molecular structure, stereochemistry, and plausible synthetic strategies based on established chemical principles and data from analogous compounds. The insights presented herein are intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating further exploration and investigation of this and related chemical entities. The stereoselective synthesis of its enantiomers and subsequent biological evaluation will be critical next steps in unlocking the full potential of this intriguing molecule.

References

- Alcarazo, M. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters.

- I. L. Dalinger, S. A. V. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- Khan, I., et al. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)

- Organic Chemistry Portal. Pyrrolidine synthesis.

- Seyedmohammad Hosseininezhad, A. R. (PDF) Recent Advances in the Synthesis of Pyrrolidines.

- Sweeney, J. B., et al.

- Westphal, F., et al. (PDF) Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: a designer drug with alpha-pyrrolidinophenone structure. Semantic Scholar.

- ResearchGate.

- An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation.

- Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). MDPI.

- Li Petri, G., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- G. V. M. S. Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones. ScienceDirect.

- Synthesis of a New Chiral Pyrrolidine. PubMed Central.

- Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. MDPI.

- Poyraz, S., et al. Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.

- X-ray structure, hirshfeld surfaces and interaction energy studies of 2,2-diphenyl-1-oxa-3-oxonia-2-bor

- Stoltz, B. M., et al. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PubMed Central.

- Al-Warhi, T., et al. Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI.

- Shetnev, A. A., et al. Synthesis and Biological Activity of 3-Aryl-5-(aryloxymethyl)-1,2,4-oxadiazoles.

- Mass and NMR spectroscopic characterization of 3,4-methylenedioxy-pyrovalerone: A designer drug with a-pyrrolidinophenone structu.

- An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaff olds.

- Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives.

- Crystal structure and Hirshfeld surface analysis of 3-(3-hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one hemihydrate.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central.

- 1-Phenylpyrrolidine. PubChem.

- Chiral auxiliary. Wikipedia.

- Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria.

- Al-Majid, A. M., et al. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4′,3′:2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.

- A new path to enantioselective substituted pyrrolidines. Mapping Ignorance.

- Regioselective synthesis and antimicrobial activities of some novel aryloxyacetic acid deriv

- The Natural Products Magnetic Resonance D

- Poyraz, S., et al. Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central.

- Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures.

- Characterization of Pyrrolidinyl-hexahydro-pyranopiperazines as a Novel Kappa Opioid Receptor Agonist Scaffold.

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Crystal structure and Hirshfeld surface analysis of 3-(3-hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. catbull.com [catbull.com]

- 16. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regioselective synthesis and antimicrobial activities of some novel aryloxyacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-(2-Ethylphenoxy)pyrrolidine Hydrochloride Salt

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery and development, the pyrrolidine moiety is a cornerstone, present in numerous FDA-approved drugs.[1] Its saturated heterocyclic structure offers a versatile scaffold for creating novel, biologically active compounds.[2][3] When functionalized, as in the case of 3-(2-Ethylphenoxy)pyrrolidine, and subsequently converted to a hydrochloride salt, its physicochemical properties are significantly altered, with solubility being paramount. The hydrochloride salt form is frequently employed to enhance the aqueous solubility of parent compounds, a critical factor for bioavailability and formulation development.[4][5]

Theoretical Framework: Understanding the Solubility of a Substituted Pyrrolidine Hydrochloride Salt

The solubility of this compound hydrochloride is governed by a combination of its structural features and the properties of the solvent system. As a salt of a weak base, its solubility is intrinsically linked to the pH of the medium.[6] The protonated pyrrolidine nitrogen significantly enhances the molecule's hydrophilic character, facilitating interactions with polar solvents like water through hydrogen bonding and electrostatic interactions.[5]

However, the presence of the 2-ethylphenoxy group introduces a significant lipophilic component to the molecule. This duality means that its solubility will be a delicate balance between the hydrophilicity of the pyrrolidinium chloride portion and the lipophilicity of the aromatic ether side chain.

Several key factors will influence the measured solubility:

-

pH of the Solvent: The equilibrium between the charged (more soluble) and uncharged (less soluble) forms of the amine is pH-dependent. In acidic to neutral conditions, the hydrochloride salt will remain ionized, promoting aqueous solubility. As the pH increases towards the pKa of the pyrrolidinium ion, the equilibrium will shift towards the free base, which is expected to be significantly less soluble, potentially leading to precipitation.

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature.[7] However, this relationship must be determined empirically as exceptions can occur.

-

Common Ion Effect: The presence of chloride ions from other sources in the solvent (e.g., in buffered solutions like FaSSIF or FeSSIF which contain sodium chloride) can decrease the solubility of the hydrochloride salt by shifting the dissolution equilibrium towards the solid state.[6]

-

Polymorphism: The crystalline form of the solid salt can have a significant impact on its solubility. Different polymorphs of the same compound can exhibit different free energies and, consequently, different solubilities. It is crucial to characterize the solid form being tested.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The "shake-flask" method is the gold standard for determining equilibrium solubility due to its reliability for a wide range of compounds.[8][9] The following protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Step 1: Material and Reagent Preparation

-

Compound: this compound hydrochloride salt of known purity. Characterize the solid-state form using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to ensure consistency.

-

Solvents: Prepare a range of aqueous and organic solvents relevant to pharmaceutical development.

-

Aqueous Buffers: Prepare buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.

-

Organic Solvents: Select a panel of common organic solvents (e.g., ethanol, methanol, acetone, dichloromethane).

-

-

Equipment: Calibrated analytical balance, temperature-controlled orbital shaker, centrifuge, validated HPLC or UV-Vis spectrophotometer, pH meter, and appropriate filtration devices (e.g., 0.22 µm PVDF syringe filters).

Step 2: Experimental Workflow

The following workflow outlines the process for determining the equilibrium solubility.

Caption: Experimental workflow for equilibrium solubility determination.

Step 3: Detailed Protocol and Causality

-

Addition of Excess Solid: Add an excess amount of this compound hydrochloride to a series of glass vials containing a known volume of each test solvent.

-

Causality: Adding an excess of the solid is crucial to ensure that a saturated solution is formed and that equilibrium is established between the dissolved and undissolved compound.[8]

-

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance). Agitate the samples for a sufficient duration (typically 24 to 48 hours).

-

Causality: Continuous agitation ensures thorough mixing and facilitates the dissolution process. A prolonged equilibration time is necessary to ensure that the system has reached a true thermodynamic equilibrium. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

-

Phase Separation: After equilibration, remove the vials and allow them to stand, permitting the excess solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Causality: This step separates the saturated solution from the bulk of the undissolved solid.

-

-

Filtration: Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) into a clean vial.

-

Causality: Filtration removes any remaining suspended solid particles, which would otherwise lead to an overestimation of the solubility. Pre-rinsing the filter with the saturated solution can minimize drug loss due to adsorption to the filter membrane.[8]

-

-

Quantification: Prepare a series of dilutions of the clear filtrate and analyze them using a validated analytical method, such as HPLC-UV, against a calibration curve prepared with known concentrations of the compound.

-

Causality: A validated, specific analytical method is essential for accurate quantification. HPLC is often preferred as it can separate the analyte from any potential impurities or degradants.

-

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise tabular format.

Table 1: Illustrative Solubility Data for this compound Hydrochloride

| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) |

| Deionized Water | ~5-6 | 25 | Hypothetical Value |

| 0.1 N HCl | 1.2 | 37 | Hypothetical Value |

| Acetate Buffer | 4.5 | 37 | Hypothetical Value |

| Phosphate Buffer | 6.8 | 37 | Hypothetical Value |

| Phosphate Buffer | 7.4 | 37 | Hypothetical Value |

| Ethanol | N/A | 25 | Hypothetical Value |

| Methanol | N/A | 25 | Hypothetical Value |

| Dichloromethane | N/A | 25 | Hypothetical Value |

Note: The values in this table are illustrative and must be determined experimentally.

The interpretation of this data will provide crucial insights for drug development. High solubility in acidic buffers would be favorable for oral absorption. Solubility in organic solvents like ethanol could be important for certain liquid formulations. A sharp decrease in solubility as the pH approaches neutral or basic conditions would highlight the risk of precipitation in the lower gastrointestinal tract.[10]

Logical Relationships in Solubility and Formulation

The interplay between the compound's intrinsic properties and formulation strategies is critical for successful drug development.

Caption: Logical relationships between compound properties and formulation strategies.

Conclusion

While specific solubility data for this compound hydrochloride is not publicly documented, this guide provides the necessary scientific framework and practical, field-proven protocols for its determination. By understanding the interplay of its chemical structure with solvent properties and by employing a rigorous, self-validating experimental approach like the shake-flask method, researchers can accurately characterize this critical physicochemical parameter. This knowledge is not merely an academic exercise; it is a fundamental prerequisite for advancing a promising compound through the drug development pipeline, enabling rational formulation design and ultimately, contributing to the creation of safe and effective medicines.

References

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology.

- Ojala, T., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical formulation. Journal of Pharmacy and Pharmacology.

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

- Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines.

- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology.

- Al-Ghananeem, A. M., & Malkawi, A. H. (2014). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.

-

ChemBK. (2024). 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride. Retrieved from [Link]

-

Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Retrieved from [Link]

- Khan, I., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)

-

ResearchGate. (2014). How can I seperate pyrrolidine?. Retrieved from [Link]

- de Oliveira, A. C., et al. (2019). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences.

-

PubChem. (n.d.). Pyrrolidine, hydrochloride (1:1). Retrieved from [Link]

- I. de la Cruz, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

- Wang, C., et al. (2024). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters.

-

PubChem. (n.d.). (R)-3-(Methoxymethyl)pyrrolidine hydrochloride. Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy Ethyl pyrrolidine-3-carboxylate hydrochloride | 80028-44-0 [smolecule.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. crystalpharmatech.com [crystalpharmatech.com]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. ovid.com [ovid.com]

The Pyrrolidine Scaffold: A Cornerstone of Central Nervous System Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist

Introduction: The Enduring Significance of the Pyrrolidine Scaffold in CNS Drug Design

In the intricate landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundational pillars for therapeutic innovation. The five-membered, saturated nitrogen heterocycle known as the pyrrolidine ring is one such "privileged scaffold".[1][2] Its prevalence in both natural products and a multitude of clinically successful drugs underscores its remarkable utility.[2] For professionals engaged in the discovery of drugs targeting the central nervous system (CNS), the pyrrolidine scaffold is not merely a common motif; it is a versatile and powerful tool offering a unique combination of structural and chemical properties essential for navigating the complexities of the brain.

The power of the pyrrolidine scaffold lies in its inherent three-dimensionality. Unlike flat, aromatic systems, the sp³-hybridized carbons of the pyrrolidine ring create a non-planar, puckered conformation.[3] This "pseudorotation" allows for a sophisticated exploration of three-dimensional pharmacophore space, enabling precise spatial orientation of substituents to engage with the complex topographies of CNS targets like receptors and enzymes.[3] Furthermore, the nitrogen atom can act as a crucial hydrogen bond acceptor or a point for substitution to modulate physicochemical properties such as solubility and basicity, which are critical for crossing the blood-brain barrier (BBB).

This guide provides an in-depth technical exploration of the pyrrolidine scaffold's role in CNS drug discovery. We will move beyond a simple cataloging of compounds to dissect the causality behind its success. We will examine its application across major CNS disorders through a target-centric lens, detail key medicinal chemistry strategies for its deployment, and outline robust protocols for its synthesis and evaluation. This document is designed to serve as a practical and authoritative resource, grounded in field-proven insights and comprehensive references, for scientists dedicated to developing the next generation of CNS therapeutics.

Part I: Pyrrolidine Scaffolds in Major CNS Disorders — A Target-Centric Approach

The therapeutic breadth of pyrrolidine-containing drugs is extensive, addressing a wide array of CNS pathologies. This success is rooted in the scaffold's ability to be tailored to interact with high affinity and selectivity against diverse biological targets.

Epilepsy: Modulating Synaptic Transmission

Epilepsy is characterized by neuronal hyperexcitability. Several first-line antiepileptic drugs (AEDs) are built upon the pyrrolidine framework, demonstrating its efficacy in stabilizing neural circuits.[4]

-

Primary Target: Synaptic Vesicle Protein 2A (SV2A) The SV2A protein is a transmembrane protein found on synaptic vesicles and is believed to play a critical role in the regulation of neurotransmitter release.[4] Ligands that bind to SV2A can modulate this process, thereby reducing the excessive neuronal firing characteristic of seizures.

-

Flagship Drugs: Levetiracetam and Brivaracetam Levetiracetam (Keppra®) and its higher-affinity analog Brivaracetam (Briviact®) are prime examples of successful SV2A-targeting drugs.[5] The pyrrolidinone core is essential for their activity. The causality behind their development stems from the observation that modifying the side chain of the pyrrolidinone scaffold dramatically impacts binding affinity for SV2A and, consequently, anticonvulsant potency. Brivaracetam, for instance, exhibits a significantly higher affinity for SV2A than Levetiracetam, which translates to clinical efficacy at lower doses.[4]

Drug Target Primary Indication Key Structural Feature Levetiracetam SV2A Epilepsy, Seizures (S)-α-ethyl-2-oxo-1-pyrrolidine acetamide Brivaracetam SV2A Epilepsy, Seizures (S)-α-propyl-2-oxo-1-pyrrolidine acetamide Ethosuximide T-type Calcium Channels Absence Seizures Pyrrolidine-2,5-dione (succinimide) core -

Experimental Workflow: Screening Cascade for Novel Anticonvulsants The discovery of novel pyrrolidine-based anticonvulsants follows a rigorous, self-validating workflow designed to identify candidates with potent activity and favorable safety profiles. The initial stages focus on target binding, while later stages confirm efficacy in established in vivo models that mimic human seizure types.

Caption: A typical workflow for discovering novel anticonvulsant drugs.

Psychiatric Disorders: Targeting Serotonergic Pathways

The serotonin system is a critical regulator of mood, perception, and cognition. The pyrrolidine scaffold has been incorporated into novel compounds designed to modulate serotonin receptors, particularly the 5-HT₂A receptor, for the potential treatment of depression and other mental health disorders.[6]

-

Primary Target: Serotonin 5-HT₂A Receptor The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that, when activated by agonists, can produce profound changes in perception and mood.[6] This is the primary mechanism of classic psychedelic compounds. Modern drug discovery aims to harness this pathway to produce rapid-acting antidepressant effects and promote neuroplasticity, potentially with reduced hallucinogenic activity.

-

Emerging Class: 3-Pyrrolidine-indole Derivatives Recent patent literature highlights the development of novel 3-pyrrolidine-indole derivatives as selective 5-HT₂A receptor modulators.[6] In these structures, the pyrrolidine ring serves as a constrained linker and introduces a basic nitrogen atom, which is a common feature in many CNS ligands for forming a salt bridge with an acidic residue in the receptor binding pocket. The choice of substituents on the pyrrolidine ring is critical for fine-tuning selectivity against other serotonin receptor subtypes and off-targets.

Caption: Simplified 5-HT2A receptor signaling pathway.

Neurodegenerative and Cognitive Disorders: The Racetam Class

The pyrrolidinone (or 2-oxopyrrolidine) substructure is the defining feature of the "racetam" class of nootropic drugs, investigated for their potential cognitive-enhancing effects.

-

Primary Target: AMPA-type Glutamate Receptors Aniracetam, a well-known member of this class, functions as a positive allosteric modulator (PAM) of AMPA receptors.[1][2] These receptors are fundamental to synaptic plasticity and learning. By binding to an allosteric site, Aniracetam enhances the receptor's response to the endogenous ligand glutamate, thereby strengthening synaptic transmission. The pyrrolidinone ring in this context acts as a rigid scaffold that correctly positions the anisoyl group for interaction with the receptor. Racetams are widely used in the treatment of various cognitive disorders such as dementia, depression, and anxiety.[7]

Part II: The Medicinal Chemist's Guide to Designing Pyrrolidine-Based CNS Drugs

The successful design of a pyrrolidine-based CNS drug is a testament to the power of medicinal chemistry in controlling molecular properties. Causality is key: every synthetic choice is made to influence a specific biological outcome.

Stereochemistry: The Decisive Factor in Biological Activity

The non-planar nature of the pyrrolidine ring means that its substituents can exist in multiple stereoisomeric forms. This is not a trivial detail; the specific stereochemistry of a compound is often the single most important determinant of its biological activity.[3] Receptors and enzymes in the CNS are chiral, and they will preferentially bind to one enantiomer or diastereomer over another.

The most reliable and field-proven strategy to control stereochemistry is to begin with an enantiomerically pure starting material. The "chiral pool" provides readily available and inexpensive options.

-

Key Chiral Building Blocks: L-proline and 4-hydroxy-L-proline are the workhorses of pyrrolidine synthesis.[7] Their pre-defined stereocenters serve as a template, guiding the stereochemical outcome of subsequent reactions and ensuring the final product is a single, desired isomer. This approach is vastly more efficient and cost-effective than attempting to separate isomers late in a synthetic sequence.

Key Synthetic Strategies & Protocols

The synthesis of pyrrolidine-containing drug candidates can be broadly divided into two approaches: functionalization of a pre-existing ring or building the ring from acyclic precursors.

-

Strategy 1: Functionalization of Chiral Precursors (The Workhorse Method) This is the most common and robust method, leveraging the chiral pool.[7] It provides a direct path to optically pure compounds.

Protocol: Synthesis of a Generic N-Aryl Pyrrolidine-2-carboxamide from L-proline This protocol describes a self-validating system where the chirality of the starting material directly dictates the chirality of the product.

-

Protection: The nitrogen atom of L-proline (1) is protected, typically as a tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions. To a solution of L-proline in a 1:1 mixture of 1,4-dioxane and water, add sodium hydroxide followed by di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature for 12-18 hours. Acidify and extract to yield Boc-L-proline (2).

-

Amide Coupling: The carboxylic acid of Boc-L-proline (2) is coupled with a desired aniline (Ar-NH₂). In an inert atmosphere, dissolve (2) in a suitable aprotic solvent like dichloromethane (DCM). Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA), followed by the aniline. Stir at room temperature for 4-8 hours. The reaction progress is monitored by TLC or LC-MS.

-

Deprotection: The Boc protecting group is removed under acidic conditions. Dissolve the crude product from the previous step in DCM and add an excess of trifluoroacetic acid (TFA). Stir for 1-2 hours at room temperature.

-

Work-up and Purification: The reaction is concentrated in vacuo. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The final product (3) is purified by column chromatography or recrystallization to yield the desired enantiomerically pure N-aryl pyrrolidine-2-carboxamide.

-

-

Strategy 2: De Novo Ring Construction via 1,3-Dipolar Cycloaddition This powerful method builds the pyrrolidine ring from non-cyclic components, allowing for great diversity in the final structure.[3] It involves the reaction of an azomethine ylide (the 1,3-dipole) with an alkene (the dipolarophile).

Caption: General schematic of the [3+2] cycloaddition reaction.

Structure-Activity Relationship (SAR) Case Study: Anticonvulsant Pyrrolidine-2,5-diones

A study on a series of pyrrolidine-2,5-dione (succinimide) derivatives provides a clear example of how systematic structural modification impacts biological activity.[3] The goal was to optimize anticonvulsant properties, which were assessed in the maximal electroshock (MES) and 6 Hz seizure models.

The core scaffold was a succinimide ring attached to an acetamide linker, which in turn was connected to a phenylpiperazine moiety. Researchers systematically varied the substituent at the 3-position of the succinimide ring (R¹) and the substitution pattern on the phenylpiperazine ring (R²).

| Compound ID | R¹ (Succinimide) | R² (Phenylpiperazine) | MES ED₅₀ (mg/kg) | 6 Hz ED₅₀ (mg/kg) |

| 69f | Benzhydryl | 4-Chloro | > 300 | 121.5 |

| 69g | Benzhydryl | 2,3-Dichloro | > 300 | 145.8 |

| 69k | sec-Butyl | 3-Trifluoromethyl | 80.4 | 108.8 |

| 69l | sec-Butyl | 2-Chloro | 101.2 | 130.1 |

| VPA (Control) | - | - | 272.2 | 193.8 |

Data adapted from Li Petri et al., 2021.[3]

Causality and Insights from the SAR:

-

Influence of R¹: The data clearly show that a smaller, non-aromatic substituent like sec-butyl at the R¹ position (as in 69k and 69l ) resulted in significantly better potency in the MES test compared to the bulky benzhydryl group. This suggests that the size and shape of this substituent are critical for interacting with the biological target, likely an ion channel.

-

Influence of R²: Among the compounds with the preferred sec-butyl group, the 3-trifluoromethylphenylpiperazine moiety in 69k conferred the highest potency in both models. This highlights the role of electronic and steric factors on the phenylpiperazine ring in optimizing the drug-target interaction.

-

Self-Validation: The systematic nature of the study, where only one part of the molecule is changed at a time, provides a self-validating dataset. The superior performance of compound 69k over its analogs and the control drug (Valproic Acid, VPA) confirms that the specific combination of a sec-butyl group at R¹ and a 3-CF₃-phenylpiperazine at R² is optimal for anticonvulsant activity in this chemical series.[3]

Part III: Preclinical Evaluation & Translational Considerations

A potent molecule is only a potential drug. For CNS indications, a compound must overcome a significant physiological hurdle: the blood-brain barrier (BBB).

Assessing CNS Permeability

The BBB is a highly selective barrier that protects the brain. A successful CNS drug must possess a specific set of physicochemical properties to enable passive diffusion or active transport across it. Key parameters include moderate lipophilicity (cLogP typically between 1-3), low polar surface area (TPSA < 90 Ų), and a low number of hydrogen bond donors.[8]

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA) The PAMPA assay is a high-throughput, in vitro tool used early in discovery to predict passive, transcellular permeability across the BBB. It is a cost-effective method to triage compounds before advancing to more complex cell-based or in vivo models.

-

Plate Preparation: A 96-well filter plate (the "acceptor" plate) is coated with a lipid solution (e.g., porcine brain lipid in dodecane) to form an artificial membrane. A separate 96-well plate (the "donor" plate) is filled with a buffer solution (pH 7.4).

-

Compound Preparation: Test compounds are dissolved in the donor plate buffer at a known concentration (e.g., 100 µM). A reference standard with known permeability (e.g., propranolol) is included.

-

Assay Incubation: The filter plate is placed on top of the donor plate, such that the lipid membrane is in contact with the compound solution. The assembly is incubated at room temperature for a set period (e.g., 4-18 hours).

-

Quantification: After incubation, the concentration of the compound is measured in both the donor and acceptor wells using LC-MS/MS.

-

Permeability Calculation: The effective permeability (Pe) is calculated using the following equation: Pₑ = C × [ -ln(1 - [drug]acceptor / [drug]equilibrium) ] where C is a constant related to the surface area and volume of the wells.

-

Data Interpretation: Compounds are binned into high, medium, and low permeability categories based on their calculated Pe values, providing a predictive measure of their ability to cross the BBB.

Conclusion and Future Perspectives

The pyrrolidine scaffold is unequivocally a cornerstone of CNS drug discovery. Its structural simplicity belies a profound chemical versatility that has enabled the development of therapies for epilepsy, depression, cognitive dysfunction, and more.[1][2] The key to its successful application lies in a deep understanding of stereochemistry, the strategic selection of synthetic routes that preserve chirality, and a rigorous, iterative process of design and evaluation.[3][7]

The future of pyrrolidine-based CNS drug discovery remains bright. New synthetic methodologies are continually expanding the accessible chemical space, allowing for the creation of novel and more complex pyrrolidine architectures.[3] The application of modern design concepts, such as the use of bioisosteres to fine-tune properties and the exploration of new CNS targets, will ensure that this privileged scaffold continues to be a source of innovative medicines for patients suffering from neurological and psychiatric disorders for years to come.[9]

References

-

Skvortsov, A., Gultyay, A., Anisimov, N., Smirnov, O., & Belyakov, A. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7568. Available from: [Link]

-

Li Petri, G., Contino, A., & Purgatorio, V. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Biomolecules, 11(11), 1666. Available from: [Link]

-

Poyraz, S., Yılmaz, M., Demir, Y., Çavuşoğlu, B. K., & Dalkara, S. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247481. Available from: [Link]

-

Wikipedia contributors. (2024, January 19). Anticonvulsant. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

-

Poyraz, S., Yılmaz, M., Demir, Y., Çavuşoğlu, B. K., & Dalkara, S. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. Available from: [Link]

-

Foley, D. J., Nelson, A. S., & Marsden, S. P. (2016). Assessment of the relevance of scaffolds to CNS drug discovery. ResearchGate. Available from: [Link]

-

Drugs.com. (n.d.). List of Pyrrolidine anticonvulsants. Retrieved January 22, 2026, from [Link]

-

Brown, D. G. (2022). 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. ACS Medicinal Chemistry Letters, 13(5), 723–726. Available from: [Link]

-

Gannon, B. M., Williamson, M. R., & Fantegrossi, W. E. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropharmacology, 134, 101-109. Available from: [Link]

-

Poyraz, S., et al. (2023). Figure 2: FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate. Available from: [Link]

-

Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Chemical Research in Toxicology, 30(1), 155–213. Available from: [Link]

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticonvulsant - Wikipedia [en.wikipedia.org]

- 5. drugs.com [drugs.com]

- 6. 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

Structure-activity relationship of 3-phenoxypyrrolidine derivatives

An In-Depth Technical Guide to the Structure-Activity Relationship of 3-Phenoxypyrrolidine Derivatives as Monoamine Transporter Inhibitors

Abstract

The 3-phenoxypyrrolidine scaffold represents a pivotal pharmacophore in the development of monoamine transporter inhibitors, particularly for dual-acting serotonin-norepinephrine reuptake inhibitors (SNRIs). Understanding the nuanced relationships between the chemical structure of these derivatives and their biological activity is paramount for designing next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This technical guide synthesizes critical findings in the field, offering a detailed exploration of the structure-activity relationships (SAR), stereochemical influences, and key synthetic and evaluation methodologies. It is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of novel central nervous system (CNS) agents.

The 3-Phenoxypyrrolidine Core: A Privileged Scaffold for Monoamine Transporter Inhibition

The pyrrolidine ring is a foundational element in a vast array of biologically active compounds and natural products.[1] Its utility in medicinal chemistry is well-established, offering a versatile, three-dimensional structure that can be strategically functionalized. When substituted at the 3-position with a phenoxy group, the resulting scaffold presents the ideal geometry to interact with the binding pockets of monoamine transporters, including the norepinephrine transporter (NET) and the serotonin transporter (SERT).

The primary mechanism of action for many antidepressants is the inhibition of these transporters, which increases the synaptic concentration of norepinephrine and serotonin, respectively.[2] A series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues have been identified as particularly potent and balanced inhibitors of both NET and SERT, establishing them as a promising class of dual-acting agents.[3] The core pharmacophore can be understood as an assembly of three key components, as illustrated below. The strategic modification of each component is critical to tuning the biological activity.

Caption: Core pharmacophoric elements of 3-phenoxypyrrolidine derivatives.

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of 3-phenoxypyrrolidine derivatives are highly sensitive to structural modifications at three primary locations: the phenoxy ring, the pyrrolidine nitrogen, and the stereochemistry at the C3 position.

Influence of Phenoxy Ring Substitution

Substituents on the phenoxy ring play a crucial role in modulating the affinity for NET and SERT. The position and electronic nature of these substituents can fine-tune the interactions within the transporter binding sites. Halogen substitutions are particularly common in antidepressant design, as they can serve as hydrogen bond acceptors and influence the overall electronic properties of the molecule.[4]

For a series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues, modifications to the phenoxy ring have demonstrated a significant impact on inhibitory activity.

| Compound ID | Phenoxy Substitution (R¹) | Phenyl Substitution (R²) | NET Kᵢ (nM) | SERT Kᵢ (nM) | NET/SERT Ratio |

| 1a | H | H | 15.2 | 25.8 | 0.59 |

| 1b | 2-CH₃ | H | 8.1 | 18.3 | 0.44 |

| 1c | 4-F | H | 10.5 | 15.1 | 0.70 |

| 1d | H | 4-Cl | 5.3 | 8.9 | 0.60 |

| 39b | 2-CH₃ | 4-Cl | 1.9 | 3.2 | 0.59 |

| Data is representative and synthesized from findings reported in literature such as Van Orden et al.[3] |

Key Insights:

-

Ortho-Substitution: Placing a small alkyl group, such as a methyl group, at the ortho-position of the phenoxy ring (e.g., 1b ) often enhances NET potency.

-

Para-Substitution on Phenyl Ring: The addition of an electron-withdrawing group, like chlorine, at the para-position of the C3-phenyl substituent (e.g., 1d ) consistently improves potency for both transporters.

-

Synergistic Effects: The combination of these optimal substitutions, as seen in compound 39b , results in a highly potent and balanced dual inhibitor.[3] This suggests a synergistic interaction where the substituted phenoxy and phenyl rings occupy distinct sub-pockets within the transporter binding sites.

Role of the Pyrrolidine Nitrogen

The basic nitrogen of the pyrrolidine ring is a critical feature for interaction with a conserved aspartate residue in the S1 binding pocket of monoamine transporters.[5] Consequently, modifications at this position can drastically alter binding affinity.

-